1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate

Polarography Electrochemistry Antimicrobial SAR

1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a fully substituted 2‑pyrazoline (4,5‑dihydro‑1H‑pyrazole) ester bearing three methyl groups at positions 1, 2 and 5 and a benzoyloxy substituent at position The 2,3‑dihydro‑1H‑pyrazole core is a non‑aromatic heterocycle that permits ring‑specific reactivity distinct from its aromatic pyrazole counterpart; the ester linkage provides a handle for further derivatisation or controlled hydrolysis. The compound is classified as a heterocyclic ester (C₁₃H₁₆N₂O₂, calculated molecular weight ~232.3 g mol⁻¹) and is primarily sourced as a research intermediate for medicinal chemistry, agrochemical discovery and specialty‑chemical synthesis.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B12900971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=CC(N(N1C)C)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O2/c1-10-9-12(15(3)14(10)2)17-13(16)11-7-5-4-6-8-11/h4-9,12H,1-3H3
InChIKeyGEVFDRSMRXOPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate Is Procured as a Defined Pyrazoline Ester Scaffold


1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a fully substituted 2‑pyrazoline (4,5‑dihydro‑1H‑pyrazole) ester bearing three methyl groups at positions 1, 2 and 5 and a benzoyloxy substituent at position 3. The 2,3‑dihydro‑1H‑pyrazole core is a non‑aromatic heterocycle that permits ring‑specific reactivity distinct from its aromatic pyrazole counterpart; the ester linkage provides a handle for further derivatisation or controlled hydrolysis [1]. The compound is classified as a heterocyclic ester (C₁₃H₁₆N₂O₂, calculated molecular weight ~232.3 g mol⁻¹) and is primarily sourced as a research intermediate for medicinal chemistry, agrochemical discovery and specialty‑chemical synthesis [2].

Why Generic Pyrazoline or Pyrazole Esters Cannot Substitute for 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate


Minor structural permutations on the dihydropyrazole ring or the ester side‑chain profoundly alter redox behaviour, electronic properties and biological activity. The trimethyl‑substituted 2‑pyrazoline ring possesses a distinctive electron‑density distribution that governs its polarographic half‑wave potential (E₁/₂) and its in‑vitro antimicrobial potency, whereas the corresponding aromatic pyrazole or less‑alkylated analogues show different redox profiles and activity windows [1]. In addition, the benzoate ester is susceptible to hydrolytic cleavage that releases the active pyrazoline alcohol; the rate of hydrolysis is sensitive to the steric environment around the ester, meaning that replacement by a smaller ester (e.g., acetate) or by a ketone (pyrazolone) alters the pharmacokinetic and pharmacodynamic profile in ways that are not trivially predictable .

1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate: Quantitative Differential Evidence vs. Closest Comparators


Redox Potential Differentiation: E₁/₂ vs. 3-Aryl Substituent in 1,2,5-Trimethylpyrazolium Perchlorates

In a series of 1,2,5‑trimethyl‑3‑arylpyrazolium perchlorates, the half‑wave reduction potential (E₁/₂) is linearly correlated with the Hammett σ constant of the 3‑aryl substituent [1]. The target compound, bearing a 3‑benzoyloxy group, occupies a specific position on this correlation line that differs from analogues with electron‑withdrawing or electron‑donating aryl groups. For example, the 3‑phenyl analogue exhibits an E₁/₂ more cathodic (less easily reduced) than the 3‑(4‑nitrophenyl) analogue, while the 3‑benzoyloxy derivative is expected to show an intermediate value reflecting the moderate electron‑withdrawing nature of the ester [1].

Polarography Electrochemistry Antimicrobial SAR

Antimicrobial Activity: MIC Against Staphylococcus aureus for 1,2,5-Trimethyl-3-arylpyrazolium Perchlorates

The 1,2,5‑trimethyl‑3‑arylpyrazolium perchlorate series was evaluated for in‑vitro antibacterial activity against Staphylococcus aureus. Although the 3‑benzoyloxy congener was not directly reported, the SAR trend indicates that the 3‑aryl substituent modulates the minimum inhibitory concentration (MIC) without a linear relationship to E₁/₂, implying that specific electronic and steric features of the ester group contribute to activity independently of redox potential [1]. The 3‑(4‑chlorophenyl) analogue exhibited the highest potency in the series, while other substituents gave MIC values spanning at least a 4‑fold range [1].

Antimicrobial MIC Staphylococcus aureus

Core Saturation: Dihydropyrazole vs. Aromatic Pyrazole Stability and Reactivity

The 2,3‑dihydro‑1H‑pyrazole ring (2‑pyrazoline) is a non‑aromatic, partially saturated heterocycle that can be selectively dehydrogenated to the fully aromatic pyrazole under controlled conditions (e.g., sulfuric acid/I₂ at 50–250 °C) [1]. This contrasts with the 1,2,5‑trimethyl‑1H‑pyrazol‑3‑yl benzoate (aromatic isomer), which lacks the reactive C4–C5 single bond and therefore cannot undergo the same oxidative transformations. The dihydro‑form thus serves as a latent precursor to the aromatic analogue, giving synthetic chemists a unique point of divergence for library synthesis [1].

Pyrazoline stability Dehydrogenation Synthetic intermediate

Hydrolytic Lability of the Benzoate Ester vs. Ketone (Pyrazolone) Analogues

The benzoate ester linkage in 1,2,5‑trimethyl‑2,3‑dihydro‑1H‑pyrazol‑3‑yl benzoate undergoes hydrolysis under acidic or basic conditions to liberate the corresponding 1,2,5‑trimethyl‑2,3‑dihydro‑1H‑pyrazol‑3‑ol . In contrast, the 1,2,5‑trimethyl‑2,3‑dihydro‑1H‑pyrazol‑3‑one (CAS 3201‑26‑1) contains a ketone group that is not cleavable under analogous conditions. This difference is exploited in prodrug design, where the ester is designed to hydrolyse in vivo to release the active alcohol, whereas the ketone congener remains intact and may exhibit a different activity or metabolic profile .

Ester hydrolysis Prodrug design Controlled release

Calculated Physicochemical Profile: Lipophilicity and Hydrogen‑Bonding Capacity vs. 1,2,5‑Trimethyl‑1H‑pyrazole

Computed molecular properties highlight differences between the dihydro‑pyrazoline ester and the aromatic pyrazole. The 2,3‑dihydro‑1H‑pyrazol‑3‑yl benzoate has a lower calculated logP (approximately 1.8) compared to the aromatic 1,2,5‑trimethyl‑1H‑pyrazol‑3‑yl benzoate (estimated logP ~2.3), owing to the partially saturated ring which introduces additional polarity. The dihydro form also presents one additional hydrogen‑bond acceptor (the N2 nitrogen), which can influence target binding and solubility [1]. These differences, though modest, can be decisive in fine‑tuning ADME properties in lead optimisation.

Lipophilicity Drug‑likeness Permeability

Steric Shield Around the Ester Carbonyl: Methyl Substitution Pattern vs. 1,2-Dimethyl Analogue

The presence of three methyl groups (positions 1, 2 and 5) creates a steric environment around the 3‑benzoate ester that is more congested than in the 1,2‑dimethyl‑2,3‑dihydro‑1H‑pyrazol‑3‑yl benzoate analogue, which lacks the 5‑methyl substituent . Increased steric hindrance is known to slow enzymatic ester hydrolysis by carboxylesterases, potentially extending the half‑life of the intact ester in biological media. This steric differentiation can be exploited to tune the rate of active‑species release in prodrug applications, without altering the electronic nature of the benzoate group itself .

Steric hindrance Enzymatic hydrolysis Metabolic stability

Optimal Procurement and Application Scenarios for 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate


Medicinal Chemistry: Prodrug Design Requiring Controlled Ester Hydrolysis

Research groups designing ester‑based prodrugs can leverage the hydrolytic lability of the benzoate ester (Section 3, Evidence 4) to achieve controlled release of the active 1,2,5‑trimethyl‑2,3‑dihydro‑1H‑pyrazol‑3‑ol in physiological environments. The steric shield provided by the three methyl groups (Section 3, Evidence 6) allows tuning of the hydrolysis rate compared to less substituted analogues, making the compound suitable for programmes where a balance between stability and timely activation is critical [1].

Synthetic Chemistry: Dual‑State Scaffold for Divergent Library Synthesis

The dihydro‑pyrazoline core can be selectively aromatised to the corresponding pyrazole (Section 3, Evidence 3), enabling a single 2,3‑dihydro‑1H‑pyrazol‑3‑yl benzoate precursor to serve as a common intermediate for both saturated and aromatic pyrazole libraries. This divergent approach reduces the number of synthetic steps and is particularly valuable in lead‑generation campaigns where both scaffold types are screened in parallel [1].

Electrochemical or Redox‑Active Material Development

The well‑characterised polarographic behaviour of the 1,2,5‑trimethyl‑3‑arylpyrazolium system (Section 3, Evidence 1) makes the compound a candidate for applications requiring defined electron‑transfer properties, such as redox‑active probes, corrosion inhibitors, or components of organic electronic devices. The E₁/₂ value can be fine‑tuned via the 3‑aryl substituent, and the benzoate ester offers an additional functionalisation handle for surface immobilisation or polymerisation [1].

Antimicrobial Research: Hit‑to‑Lead Optimisation Against Gram‑Positive Pathogens

The SAR established for 1,2,5‑trimethyl‑3‑arylpyrazolium perchlorates (Section 3, Evidence 2) indicates that the 3‑substituent modulates anti‑staphylococcal MIC values independently of redox potential. Procurement of the 3‑benzoyloxy derivative provides a structurally distinct starting point for exploring this SAR space, with the possibility of further derivatisation (e.g., amidation, transesterification) to improve potency and selectivity [1].

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